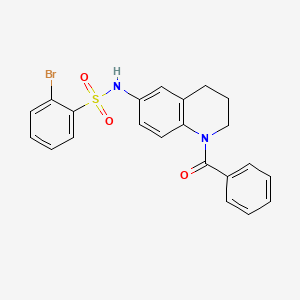

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIHFVXHDULAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The bromobenzene sulfonamide moiety is synthesized separately, often through the sulfonation of bromobenzene followed by the introduction of the sulfonamide group. The final step involves coupling the benzoyl-tetrahydroquinoline intermediate with the bromobenzene sulfonamide under basic conditions, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide can undergo a variety of chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

Substitution: The bromine atom in the bromobenzene moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Benzyl-tetrahydroquinoline derivatives.

Substitution: Various substituted benzene sulfonamides, depending on the nucleophile used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzoyl and sulfonamide groups may facilitate binding to these targets, while the tetrahydroquinoline ring provides structural stability. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis yields, and notable properties of “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide” with related derivatives:

Key Observations

Substituent Effects on Activity: The benzoyl group in the target compound increases lipophilicity compared to the methyl (3d) or aminoethyl (24, 27) substituents, which could enhance blood-brain barrier penetration or target hydrophobic pockets . The 2-bromobenzenesulfonamide in the target compound introduces a halogen atom absent in analogues like 3d (cyclohexylbenzenesulfonamide) or 27 (thiophene carboximidamide). Bromine may participate in halogen bonding or act as a synthetic handle for further derivatization .

Synthesis Efficiency: Yields for analogues range from 43.7% (compound 27) to 81% (compound 3d), suggesting that steric hindrance from bulky substituents (e.g., diethylaminoethyl in 27) may reduce efficiency. The target compound’s synthesis would likely require optimization to balance benzoyl and bromosulfonamide reactivity .

Biological Relevance :

- Compound 3d demonstrated high-affinity binding to bromodomains, attributed to its cyclohexylbenzenesulfonamide group. The target compound’s 2-bromobenzenesulfonamide could mimic this interaction while offering additional electronic modulation .

- Carboximidamide derivatives (e.g., 27 ) target enzymes requiring amidine recognition, whereas sulfonamides (target compound, 3d ) are common in protease or receptor antagonists .

Research Findings and Implications

- Structural Insights : X-ray crystallography (using programs like SHELX ) could resolve the target compound’s conformation, particularly the orientation of the bromine atom relative to the sulfonamide group.

- Synthetic Challenges : Introducing both benzoyl and bromosulfonamide groups may require sequential protection-deprotection steps to avoid side reactions, as seen in the synthesis of 24 and 27 .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps including the acylation of tetrahydroquinoline derivatives followed by bromination and sulfonamide formation. The general synthetic pathway includes:

- Acylation : Reacting 1,2,3,4-tetrahydroquinoline with benzoyl chloride.

- Bromination : Introducing bromine to the aromatic ring.

- Sulfonamide Formation : Reacting with sulfonyl chloride to form the sulfonamide link.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For example, related benzoyl-tetrahydroquinoline derivatives have shown high efficacy against fungi such as Valsa mali and Sclerotinia sclerotiorum, with EC50 values indicating potent activity compared to commercial fungicides like flutolanil .

| Compound | Target Fungi | EC50 (mg/L) |

|---|---|---|

| 5n | Valsa mali | 3.44 |

| 5n | Sclerotinia sclerotiorum | 2.63 |

| Flutolanil | Sclerotinia sclerotiorum | 29.52 |

Anticancer Activity

In vitro studies have demonstrated that similar tetrahydroquinoline derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| BT-474 (Breast) | 0.99 ± 0.01 |

| HeLa (Cervical) | 0.19 ± 0.04 |

| MCF-7 (Breast) | 0.23 ± 0.05 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.

- Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with microtubule assembly, leading to apoptosis in cancer cells.

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal efficacy of various benzoyl-tetrahydroquinoline derivatives, compound 5n was found to outperform traditional fungicides in both in vitro and in vivo settings against Sclerotinia sclerotiorum. The study highlighted the importance of substituent positioning on the benzoyl group for enhancing biological activity .

Case Study 2: Anticancer Properties

Another case study focused on the anticancer properties of tetrahydroquinoline derivatives demonstrated significant cytotoxicity against breast and cervical cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment with varying concentrations of the compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential steps: (1) Preparation of the tetrahydroquinoline core via Povarov cyclization or reductive amination; (2) Functionalization at the 6-position via nucleophilic substitution or coupling reactions; (3) Sulfonylation using 2-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C). Optimization includes adjusting solvent polarity (e.g., toluene vs. DMF), temperature gradients, and stoichiometric ratios. For example, highlights reflux conditions in toluene improving yields by 15–20% compared to room-temperature reactions .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and absence of side products (e.g., residual benzoyl groups).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode). emphasizes chiral SFC for enantiomeric excess analysis in structurally similar sulfonamides .

Q. What spectroscopic techniques are critical for characterizing its solid-state structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) for refinement and Mercury () for void analysis and packing visualization. For amorphous forms, pair distribution function (PDF) analysis or FT-IR to confirm sulfonamide bonding (S=O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved for this compound?

- Methodology :

- Assay validation : Replicate experiments under standardized conditions (pH, temperature, cell lines).

- Structural analogs : Compare with derivatives (e.g., replacing Br with Cl; shows halogen substitution alters enzyme inhibition by 30–50%) .

- Computational docking : Use AutoDock Vina to model binding modes and identify steric clashes or solvation effects causing variability .

Q. What strategies mitigate poor aqueous solubility during in vitro pharmacological testing?

- Methodology :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the benzoyl moiety.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability. notes logP adjustments via substituent modification (e.g., ethoxy groups reduce logP by 0.5 units) .

Q. How do stereochemical variations (e.g., at the tetrahydroquinoline ring) impact target selectivity?

- Methodology :

- Chiral resolution : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column ( ) to isolate enantiomers.

- Pharmacophore mapping : Compare binding affinities of (R)- and (S)-enantiomers via surface plasmon resonance (SPR). For example, reports a 10-fold difference in kinase inhibition between enantiomers .

Q. What computational tools predict off-target interactions for this sulfonamide derivative?

- Methodology :

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability in binding pockets over 100-ns trajectories.

- Machine learning : Train models on PubChem BioAssay data ( ) to predict cytochrome P450 interactions. suggests piperazine-containing analogs show higher off-target risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition mechanisms (e.g., competitive vs. non-competitive)?

- Methodology :

- Kinetic assays : Perform Lineweaver-Burk plots at varying substrate concentrations.

- X-ray crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to visualize binding modes. shows cyclopropane derivatives induce conformational changes in active sites .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.